Ethyl cinnamate
Overview
Description
Ethyl cinnamate is an ester formed from cinnamic acid and ethanol. It is a naturally occurring compound found in the essential oil of cinnamon and other plants. This compound is known for its fruity and balsamic odor, reminiscent of cinnamon with an amber note . This compound has a molecular formula of C₁₁H₁₂O₂ and a molar mass of 176.21 g/mol .
Scientific Research Applications
Ethyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Employed in tissue clearing techniques to make tissues transparent for imaging.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance component in perfumes.
Mechanism of Action
- Its primary targets can vary depending on the context, but I’ll highlight a few relevant ones:
- In fungi , EC directly interacts with ergosterol , a key component of the fungal plasma membrane. This interaction disrupts the membrane and affects fungal cell integrity .
- In bacteria , EC’s antibacterial activity is associated with the presence of an isopropyl group . The exact target(s) in bacteria may vary, but this group seems crucial for its effectiveness .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Ethyl cinnamate has potential applications in the food industry, especially for beverages and baked goods. Its application in the cosmetic and pharmaceutical industry is also significant due to the characteristic flavor and fragrance, as well as high boiling point and stability . Future research will delve into exploring the relationship between microorganisms and active ingredients in yellow rice wine, improving both the quality and functionality of the wine .
Biochemical Analysis
Biochemical Properties
Ethyl cinnamate plays a role in biochemical reactions, particularly in the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This compound can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to ameliorate the effects of γ-radiation on normal liver BRL-3A cells . The γ-radiation-induced persistent damage to normal hepatocytes is partly mediated by reactive oxygen species (ROS)-regulated early apoptosis and prolonged inhibition of survival factors . This compound treatment increased superoxide dismutase (SOD) activity, decreased ROS yield and lipid peroxidation (LPO), activated the PI3-AKT pathway and p-Bcl-2, and reduced cleaved caspase-3, -9, and Bax .
Molecular Mechanism
The p-methoxy derivative of this compound is reported to be a monoamine oxidase inhibitor This suggests that this compound may exert its effects at the molecular level through enzyme inhibition
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in tissue clearing procedures . It can clear a wide range of tissues in several species in as little as 1-5 days, while preserving a broad range of fluorescent proteins . This suggests that this compound is stable and does not degrade significantly over time in these settings.
Metabolic Pathways
This compound is involved in the cinnamate/monolignol pathway . This pathway is central to plant secondary metabolism and provides precursors for various phenylpropanoid compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cinnamate can be synthesized through the esterification reaction of cinnamic acid with ethanol in the presence of sulfuric acid . Another method involves the Claisen condensation of ethyl acetate and benzaldehyde in the presence of sodium . The reaction conditions for the Claisen condensation include maintaining the temperature between 0 and 5°C and using xylene as a solvent .
Industrial Production Methods: In industrial settings, this compound is typically produced by the direct esterification of ethanol with cinnamic acid under azeotropic conditions . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce cinnamic acid.
Reduction: It can be reduced to form ethyl hydrocinnamate.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Cinnamic acid.
Reduction: Ethyl hydrocinnamate.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl cinnamate is similar to other cinnamic acid esters such as mthis compound, isobutyl cinnamate, and benzyl cinnamate . this compound is unique due to its specific odor profile and its effectiveness in tissue clearing applications . Other similar compounds include:
Mthis compound: Known for its fruity odor and use in flavorings.
Isobutyl cinnamate: Used in perfumes for its sweet, floral scent.
Benzyl cinnamate: Employed in cosmetics and as a fixative in perfumes.
This compound stands out for its versatility and wide range of applications in various fields.
Properties
IUPAC Name |
ethyl (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017688 | |
Record name | ethyl-(E)-cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |
Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl cinnamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14191 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Ethyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in alcohols, miscible (in ethanol) | |
Record name | Ethyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.051 | |
Record name | Ethyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00327 [mmHg] | |
Record name | Ethyl cinnamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14191 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4192-77-2, 103-36-6 | |
Record name | Ethyl (E)-cinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl trans-cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL CINNAMATE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |
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Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ethyl-(E)-cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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